3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid
Overview
Description
3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid: is a complex organic compound that features a unique structure combining an oxazole ring, a sulfonamide group, and a tetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction between the oxazole derivative and a sulfonyl chloride in the presence of a base.
Construction of the Tetracyclic Framework: The tetracyclic framework is constructed through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring and the benzoic acid moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Oxidized derivatives of the oxazole ring and benzoic acid.
Reduction Products: Amino derivatives from the reduction of the sulfonamide group.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Protein Binding: It can bind to specific proteins, affecting their function.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Agents: Potential use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Chemical Sensors: It can be used in the development of sensors for detecting specific substances.
Mechanism of Action
The mechanism of action of 3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid involves:
Molecular Targets: The compound targets specific enzymes and proteins, binding to their active sites and inhibiting their function.
Pathways Involved: It may interfere with signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,3-oxazole: A simpler oxazole derivative with similar biological activities.
Sulfonamide Derivatives: Compounds with a sulfonamide group, often used as antibiotics.
Tetracyclic Compounds: Molecules with a tetracyclic framework, used in various medicinal applications.
Uniqueness
Structural Complexity: The combination of an oxazole ring, sulfonamide group, and tetracyclic framework makes this compound unique.
Biological Activity: Its unique structure may result in distinct biological activities compared to simpler analogs.
Properties
IUPAC Name |
3-[5-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-10-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-13-14(2)34-26(27-13)29-35(32,33)19-8-9-21-20(12-19)22-15-6-7-16(10-15)23(22)24(28-21)17-4-3-5-18(11-17)25(30)31/h3-5,8-9,11-12,15-16,22-24,28H,6-7,10H2,1-2H3,(H,27,29)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEYIDAXQSRKGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC(=CC=C6)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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